molecular formula C13H15ClN4O2 B8525762 5-[(4-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 56518-45-7

5-[(4-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No. B8525762
M. Wt: 294.74 g/mol
InChI Key: BXQMPGPZRVOQMA-UHFFFAOYSA-N
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Patent
US04076810

Procedure details

21 G. of 4-chloro-3,5-dimethoxy-α-cyano-hydrocinnamaldehyde dimethyl acetal were heated to reflux for 1.5 hours with 140 ml. of a 1N methanolic guanidine solution. The solvent was then removed by distillation on an oil bath at 160° C. and the residue heated for 15-20 minutes at this temperature until completely solidified to a crystalline mass. The mass was slurried with 80-100 ml. of water and removed by filtration under suction, whereby there was obtained 2,4-diamino-5-(4-chloro-3,5-dimethoxybenzyl)-pyrimidine of melting point 218° C.
Name
4-chloro-3,5-dimethoxy-α-cyano-hydrocinnamaldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH:4]([C:17]#[N:18])[CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([Cl:14])=[C:8]([O:15][CH3:16])[CH:7]=1.[NH2:21][C:22]([NH2:24])=[NH:23]>>[NH2:23][C:22]1[N:24]=[C:17]([NH2:18])[C:4]([CH2:5][C:6]2[CH:7]=[C:8]([O:15][CH3:16])[C:9]([Cl:14])=[C:10]([O:12][CH3:13])[CH:11]=2)=[CH:3][N:21]=1

Inputs

Step One
Name
4-chloro-3,5-dimethoxy-α-cyano-hydrocinnamaldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC1=CC(=C(C(=C1)OC)Cl)OC)C#N)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours with 140 ml
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation on an oil bath at 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
the residue heated for 15-20 minutes at this temperature
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
of water and removed by filtration under suction

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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